4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 3-chloro-2-methylpyridine derivatives, under specific reaction conditions. The cyclization process often requires the use of strong bases or acids to facilitate the formation of the pyrrolopyridine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chlorine or methyl positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced analogs, such as amines or alcohols.
Substitution Products: Various substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors. These inhibitors can be used to treat cancers and other diseases characterized by abnormal kinase activity.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The molecular targets and pathways involved can vary, but often include signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound without the chlorine and methyl substituents.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacking the methyl group.
3-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacking the chlorine atom.
Uniqueness: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chlorine and methyl substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This combination of substituents provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
4-chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-6-5(9)2-3-10-7(6)11-8(4)12/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYIBCMTNLIYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CN=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176866 | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-chloro-1,3-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-33-4 | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-chloro-1,3-dihydro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-chloro-1,3-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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